molecular formula C19H18N2O2 B218271 Binaltorphimine CAS No. 105618-27-7

Binaltorphimine

Numéro de catalogue B218271
Numéro CAS: 105618-27-7
Poids moléculaire: 675.8 g/mol
Clé InChI: DKIVQMBUHVYDFC-IWRYZOJTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Binaltorphimine is a selective kappa-opioid receptor antagonist that has been widely used in scientific research to study the role of kappa-opioid receptors in various physiological and pathological processes. This compound is a synthetic derivative of the naturally occurring alkaloid, Salvinorin A, and has been shown to have high affinity and selectivity for kappa-opioid receptors.

Mécanisme D'action

Binaltorphimine works by selectively blocking the activity of kappa-opioid receptors, which are found throughout the body and are involved in a variety of physiological processes. By blocking the activity of these receptors, binaltorphimine can modulate the effects of endogenous opioid peptides and other compounds that activate these receptors.
Biochemical and Physiological Effects:
Binaltorphimine has been shown to have a number of biochemical and physiological effects, including the modulation of pain, mood, and addiction-related behaviors. This compound has also been shown to have effects on immune function, cardiovascular function, and gastrointestinal function, among others.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of binaltorphimine is its high affinity and selectivity for kappa-opioid receptors, which allows for precise manipulation of these receptors in laboratory experiments. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.

Orientations Futures

There are a number of future directions for research on binaltorphimine, including the development of more potent and selective kappa-opioid receptor antagonists, the exploration of novel therapeutic applications for these compounds, and the investigation of the role of kappa-opioid receptors in various disease states. Additionally, further research is needed to better understand the mechanisms of action of binaltorphimine and other kappa-opioid receptor antagonists, as well as their potential side effects and interactions with other compounds.

Méthodes De Synthèse

Binaltorphimine can be synthesized using a variety of methods, including chemical synthesis and semisynthesis. Chemical synthesis involves the use of chemical reactions to create the compound from basic building blocks, while semisynthesis involves the modification of a naturally occurring compound to create a new derivative. The most common method for synthesizing binaltorphimine involves the modification of Salvinorin A using chemical reactions.

Applications De Recherche Scientifique

Binaltorphimine has been used extensively in scientific research to study the role of kappa-opioid receptors in various physiological and pathological processes. This compound has been shown to be effective in blocking the effects of kappa-opioid receptor agonists, which has led to a better understanding of the role of these receptors in pain, addiction, and other conditions.

Propriétés

Numéro CAS

105618-27-7

Nom du produit

Binaltorphimine

Formule moléculaire

C19H18N2O2

Poids moléculaire

675.8 g/mol

Nom IUPAC

(1S,2S,7S,8S,12R,20R,24R,32R)-11,33-bis(cyclopropylmethyl)-22-methyl-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol

InChI

InChI=1S/C41H45N3O6/c1-42-32-24(16-40(47)28-14-22-6-8-26(45)34-30(22)38(40,36(32)49-34)10-12-43(28)18-20-2-3-20)25-17-41(48)29-15-23-7-9-27(46)35-31(23)39(41,37(50-35)33(25)42)11-13-44(29)19-21-4-5-21/h6-9,20-21,28-29,36-37,45-48H,2-5,10-19H2,1H3/t28-,29-,36+,37+,38+,39+,40-,41-/m1/s1

Clé InChI

DKIVQMBUHVYDFC-IWRYZOJTSA-N

SMILES isomérique

CN1C2=C(C[C@]3([C@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)O)CCN4CC7CC7)O)C8=C1[C@H]9[C@@]12CCN([C@@H]([C@@]1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1

SMILES

CN1C2=C(CC3(C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC7CC7)O)C8=C1C9C12CCN(C(C1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1

SMILES canonique

CN1C2=C(CC3(C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC7CC7)O)C8=C1C9C12CCN(C(C1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1

Synonymes

inaltorphimine
BNI ligand

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.